molecular formula C5H11IO B11717857 3-Iodo-3-methyl-1-butanol

3-Iodo-3-methyl-1-butanol

Cat. No.: B11717857
M. Wt: 214.04 g/mol
InChI Key: FYHVUJFZRFUYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-3-methyl-1-butanol: is an organic compound with the molecular formula C5H11IO. It is a derivative of butanol, where an iodine atom is attached to the third carbon of the butanol chain, and a methyl group is also attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of 3-Methyl-1-butanol: One common method to prepare 3-Iodo-3-methyl-1-butanol involves the halogenation of 3-methyl-1-butanol. This can be achieved by reacting 3-methyl-1-butanol with iodine in the presence of a suitable oxidizing agent such as phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3).

    Substitution Reaction: Another method involves the substitution of a halogen in 3-methyl-1-butanol with iodine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Iodo-3-methyl-1-butanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of 3-methyl-1-butanol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles. For example, reacting with sodium azide (NaN3) can yield 3-azido-3-methyl-1-butanol.

    Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI), sodium azide (NaN3)

    Elimination: Strong bases such as potassium hydroxide (KOH)

Major Products:

    Oxidation: Corresponding aldehydes or ketones

    Reduction: 3-Methyl-1-butanol

    Substitution: 3-Azido-3-methyl-1-butanol

    Elimination: Alkenes

Scientific Research Applications

Chemistry: 3-Iodo-3-methyl-1-butanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-3-methyl-1-butanol depends on the specific reactions it undergoes. In general, the iodine atom in the molecule can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The hydroxyl group (-OH) can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

    3-Methyl-1-butanol: A primary alcohol with a similar structure but without the iodine atom.

    3-Chloro-3-methyl-1-butanol: A halogenated alcohol similar to 3-Iodo-3-methyl-1-butanol but with a chlorine atom instead of iodine.

    Isoamyl alcohol (3-Methyl-1-butanol): An isomer of this compound with a different halogen atom.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The larger atomic size and higher reactivity of iodine compared to chlorine or bromine make this compound a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C5H11IO

Molecular Weight

214.04 g/mol

IUPAC Name

3-iodo-3-methylbutan-1-ol

InChI

InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3

InChI Key

FYHVUJFZRFUYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.